2-(2-Ethyl)-butanoylaminopropionic acid
Description
2-(2-Ethyl)-butanoylaminopropionic acid (systematic IUPAC name: 2-[(2-ethylbutanoyl)amino]propanoic acid) is a branched-chain amino acid derivative featuring an amide-linked 2-ethylbutanoyl group and a carboxylic acid moiety. These compounds are characterized by their amphipathic nature, combining hydrophobic alkyl chains with hydrophilic carboxylic acid and amide groups, making them relevant in pharmaceutical and biochemical research for drug delivery or enzyme interaction studies.
Properties
Molecular Formula |
C9H17NO3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
2-(butanoylamino)-2-methylbutanoic acid |
InChI |
InChI=1S/C9H17NO3/c1-4-6-7(11)10-9(3,5-2)8(12)13/h4-6H2,1-3H3,(H,10,11)(H,12,13) |
InChI Key |
MIFXQECEXLSFBK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC(C)(CC)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural and functional attributes of 2-(2-Ethyl)-butanoylaminopropionic acid with related compounds:
Physicochemical and Functional Differences
- Solubility: The branched ethyl group in this compound likely reduces water solubility compared to linear analogs like 2-butyrylaminopropionic acid, due to increased hydrophobicity.
- Biological Activity: Amide derivatives (e.g., 2-butyrylaminopropionic acid) interact with enzymes like proteases, whereas hydroxy acids (e.g., 2-ethylhydracrylic acid) are involved in metabolic pathways such as fatty acid oxidation .
Research Implications and Gaps
- Structural Insights: Branched-chain amides like this compound may offer enhanced membrane permeability compared to linear analogs, a critical factor in drug design.
- Data Limitations: Direct experimental data (e.g., melting point, logP) for this compound is absent in the provided evidence, necessitating further empirical studies.
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